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This guide provides an objective comparison of key mutants defective in Spindle Pole Body

(SPB) duplication in the model organism Saccharomyces cerevisiae. The information

presented is supported by experimental data to aid in the selection and understanding of these

mutants for research purposes.

Introduction to Spindle Pole Body Duplication
The Spindle Pole Body (SPB) is the microtubule-organizing center in yeast, functionally

equivalent to the centrosome in animal cells. Its precise duplication once per cell cycle is critical

for the formation of a bipolar spindle and accurate chromosome segregation during mitosis.

The duplication process is a complex, multi-step pathway that begins in G1 phase with the

formation of a "satellite" structure on the cytoplasmic side of the nuclear envelope, adjacent to

the existing SPB. This satellite matures into a duplication plaque, which is then inserted into the

nuclear envelope to form a new, functional SPB. A number of proteins are essential for this

process, and mutations in their corresponding genes can lead to defects in SPB duplication,

often resulting in the formation of a monopolar spindle and subsequent cell cycle arrest.
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The following tables summarize the quantitative phenotypes of several key temperature-

sensitive (ts) mutants involved in SPB duplication. These mutants are widely used to study the

mechanisms of SPB assembly and function.
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Signaling Pathway and Experimental Workflows
SPB Duplication Signaling Pathway
The duplication of the SPB is tightly regulated by the cell cycle machinery, primarily through the

activity of Cyclin-Dependent Kinase (Cdk1) and the phosphatase Cdc14. The following diagram

illustrates the key regulatory steps in the SPB duplication pathway.
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Caption: A simplified model of the SPB duplication pathway in S. cerevisiae.
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Experimental Workflow: Analysis of SPB Duplication
Mutants
A typical workflow for characterizing SPB duplication mutants involves a combination of

microscopy and flow cytometry to assess SPB number, morphology, and cell cycle progression.

Microscopy Analysis Flow Cytometry Analysis

Yeast culture (WT and ts-mutant)

Shift to restrictive temperature

Fixation for Immunofluorescence Fixation for Electron Microscopy Fixation for Flow Cytometry

Immunostaining (e.g., anti-tubulin)

Fluorescence Microscopy

Quantify SPB number and spindle morphology

Embedding and Sectioning

Transmission Electron Microscopy

Analyze SPB ultrastructure

DNA staining (e.g., Propidium Iodide)

Flow Cytometry

Quantify DNA content and determine cell cycle phase
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Caption: A general workflow for the phenotypic analysis of SPB duplication mutants.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunofluorescence Staining of Yeast Spindle Pole
Bodies and Microtubules
This protocol is adapted from established methods for visualizing microtubules and SPBs in

budding yeast.

Materials:

Yeast culture

37% Formaldehyde

1M Potassium Phosphate buffer, pH 6.4

1M Potassium Phosphate buffer, pH 7.5

Sorbitol

Zymolyase 100T

β-mercaptoethanol

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA)

Primary antibody (e.g., rat anti-tubulin, rabbit anti-Spc42)

Fluorophore-conjugated secondary antibody (e.g., goat anti-rat Alexa Fluor 488, goat anti-

rabbit Alexa Fluor 594)

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium (e.g., ProLong Gold Antifade Mountant)

Poly-L-lysine coated slides

Procedure:
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Cell Fixation:

Grow yeast cells to early-to-mid logarithmic phase (OD600 ~0.4-0.6).

Add formaldehyde to a final concentration of 3.7% and incubate for 45-60 minutes at room

temperature with gentle shaking.

Harvest cells by centrifugation, wash once with 1M Potassium Phosphate buffer, pH 6.4,

and once with SP Buffer (1.2 M Sorbitol, 1M Potassium Phosphate buffer, pH 7.5).

Spheroplasting:

Resuspend the cell pellet in SP Buffer.

Add β-mercaptoethanol to a final concentration of 20 mM and Zymolyase 100T to a final

concentration of 50 µg/mL.

Incubate at 37°C for 20-30 minutes, or until ~80% of cells are converted to spheroplasts

(monitor by microscopy).

Gently wash the spheroplasts twice with SP Buffer by centrifugation at a low speed.

Immunostaining:

Adhere spheroplasts to poly-L-lysine coated slides.

Permeabilize the cells with methanol for 6 minutes at -20°C, followed by acetone for 30

seconds at -20°C. Air dry.

Block with PBS containing 1% BSA for 30 minutes.

Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room

temperature.

Wash three times with PBS.

Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1

hour at room temperature in the dark.
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Wash three times with PBS.

Mounting and Imaging:

Stain the DNA with DAPI for 5 minutes.

Wash once with PBS.

Mount the coverslip using an antifade mounting medium.

Image using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry
This protocol outlines the preparation of yeast cells for DNA content analysis using propidium

iodide (PI) staining.

Materials:

Yeast culture

70% Ethanol

50 mM Sodium Citrate, pH 7.0

RNase A (10 mg/mL)

Propidium Iodide (1 mg/mL)

Flow cytometer

Procedure:

Cell Fixation:

Harvest ~1x10^7 cells from a logarithmic phase culture by centrifugation.

Wash the cells once with water.
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Resuspend the cell pellet in 300 µL of water.

Add 700 µL of 100% ethanol dropwise while vortexing to fix the cells.

Incubate at 4°C for at least 1 hour (can be stored for weeks).

Staining:

Harvest the fixed cells by centrifugation and wash once with 50 mM Sodium Citrate, pH

7.0.

Resuspend the cell pellet in 500 µL of 50 mM Sodium Citrate, pH 7.0.

Add 5 µL of RNase A (10 mg/mL) and incubate at 50°C for 1-2 hours to degrade RNA.

Add 5 µL of Propidium Iodide (1 mg/mL) to a final concentration of 10 µg/mL.

Incubate at 4°C in the dark for at least 1 hour.

Analysis:

Briefly sonicate the samples to break up cell clumps.

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and

detecting emission at ~617 nm.

Collect data for at least 10,000 cells per sample.

Analyze the DNA content histograms to determine the percentage of cells in G1 (1N DNA

content), S (between 1N and 2N), and G2/M (2N DNA content) phases of the cell cycle.

[11][12][13][14][15][16]

Transmission Electron Microscopy of Yeast SPBs
This protocol provides a general outline for preparing yeast cells for ultrastructural analysis of

SPBs by TEM.

Materials:
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Yeast culture

Glutaraldehyde

Osmium tetroxide

Uranyl acetate

Ethanol series (for dehydration)

Propylene oxide

Epoxy resin (e.g., Spurr's or Epon)

Ultramicrotome

TEM grids

Procedure:

Cell Fixation:

Harvest yeast cells and fix with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate

or phosphate buffer) for 1-2 hours at room temperature.

Wash the cells with buffer.

Post-fix with 1% osmium tetroxide in the same buffer for 1 hour on ice.

Wash with water.

Staining and Dehydration:

Stain en bloc with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.

Dehydrate the cells through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

Embedding and Sectioning:
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Infiltrate the dehydrated cells with a mixture of propylene oxide and epoxy resin, gradually

increasing the resin concentration.

Embed the cells in pure resin and polymerize at 60°C for 48 hours.

Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

Collect the sections on TEM grids.

Post-staining and Imaging:

Post-stain the sections with uranyl acetate and lead citrate to enhance contrast.

Examine the sections using a transmission electron microscope.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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